3-Ethylbenzophenone

Lipophilicity Physicochemical Properties Drug Design

3-Ethylbenzophenone (CAS 66067-43-4), also known as m-Ethylbenzophenone, is an aromatic ketone with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a substituted benzophenone derivative where an ethyl group is attached to the meta-position of one phenyl ring.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 66067-43-4
Cat. No. B196072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylbenzophenone
CAS66067-43-4
SynonymsIbuprofen Related Impurity;  Ketoprofen Related Impurity;  (3-Ethylphenyl)phenylmethanone;  m-Ethylbenzophenone
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3
InChIKeyFVSYHKJWZIKKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to Yellow Liquid

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylbenzophenone (CAS 66067-43-4): A Key meta-Substituted Benzophenone for Research and Industrial Procurement


3-Ethylbenzophenone (CAS 66067-43-4), also known as m-Ethylbenzophenone, is an aromatic ketone with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a substituted benzophenone derivative where an ethyl group is attached to the meta-position of one phenyl ring [1]. This compound is a colorless to pale yellow oil at room temperature , with a predicted density of 1.049±0.06 g/cm³ and a boiling point range of 320-333 °C . 3-Ethylbenzophenone is primarily encountered as a major phototransformation product of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen and serves as a crucial analytical reference standard and synthetic intermediate in pharmaceutical and chemical research [2].

Ketoprofen impurity reference standard for pharmaceutical QC and method validation
Environmental marker for tracking NSAID photodegradation in water studies
Meta-substituted benzophenone precursor for photoinitiator screening

3-Ethylbenzophenone Procurement: Why Unspecified Benzophenone Analogs are Not Interchangeable


The substitution pattern on the benzophenone core is a critical determinant of its physical, chemical, and biological properties. The position of the ethyl group—whether ortho, meta, or para—significantly alters the molecule's steric and electronic environment, leading to quantifiable differences in properties like lipophilicity (LogP), UV absorption, and metabolic fate [1][2]. A generic substitution of 3-ethylbenzophenone with an alternative, such as its para-isomer or unsubstituted benzophenone, is therefore not scientifically justifiable. These structural variations directly influence a compound's performance in specific applications, from its behavior as a photoinitiator to its role as a stable and well-characterized impurity marker in pharmaceutical analysis [3]. The following evidence provides a direct, data-driven justification for the specific procurement of 3-ethylbenzophenone.

3-Ethylbenzophenone (meta)
Unsubstituted benzophenone
Ethyl substitution significantly increases LogP, altering solubility, membrane partitioning, and photoinitiation behavior; direct substitution may shift assay or process outcomes.
Pure meta-isomer
Mixed isomer or para-isomer product
Common synthetic routes produce predominantly para-isomer; using unspecified mixtures introduces confounding ortho/para content, compromising analytical standard integrity.
Specific ketoprofen photoproduct
Other benzophenone derivatives
Only 3-ethylbenzophenone matches the photodegradation pathway of ketoprofen; other analogs cannot serve as reference markers for impurity profiling or environmental fate tracing.

Quantitative Differentiation of 3-Ethylbenzophenone: A Data-Driven Guide for Scientific Procurement


Increased Lipophilicity (LogP) vs. Unsubstituted Benzophenone

The addition of an ethyl group to the benzophenone core significantly increases the molecule's lipophilicity. 3-Ethylbenzophenone exhibits a higher calculated LogP value compared to the parent compound, benzophenone. This alteration is crucial for predicting membrane permeability, solubility, and environmental partitioning .

Lipophilicity (LogP)
Reported
+0.99 log units
Higher LogP vs unsubstituted benzophenone; supports membrane permeability and solvent selection review.
ACD/Labs predicted; experimental confirmation advised.
Lipophilicity Physicochemical Properties Drug Design

Distinct Isomer Distribution in Synthesis vs. 4-Ethylbenzophenone

The synthesis of ethylbenzophenone via Friedel-Crafts acylation yields a mixture of isomers. In a representative synthesis targeting 4-ethylbenzophenone, GC-MS analysis revealed a product distribution containing 3-ethylbenzophenone (meta-isomer) as a significant component [1]. This highlights the necessity for specific procurement of the pure 3-ethylbenzophenone isomer when it is required for precise applications like analytical standards, rather than relying on a mixed isomer product or the more common para-isomer.

Isomer distribution in synthesis
Class-level
7% meta vs 78% para
Meta-isomer is a minor product; pure CAS procurement essential for isomer-specific studies.
Friedel-Crafts route; GC-MS characterization.
Isomer Selectivity Synthetic Chemistry Quality Control

Elevated Boiling Point vs. Benzophenone

The introduction of an ethyl group to the benzophenone structure increases its molecular weight and affects intermolecular forces, resulting in a higher boiling point. This property is essential for purification processes like distillation and for assessing compound stability under thermal stress [1].

Boiling point elevation
Reported
Δ +32.7 °C
Thermal property review for distillation and storage; not interchangeable with benzophenone.
Predicted vs experimental; verify under process conditions.
Physical Properties Thermal Stability Distillation

Role as a Specific Photoproduct of Ketoprofen

3-Ethylbenzophenone is not merely a structural analog but a defined and major phototransformation product of the widely used NSAID ketoprofen. Its formation under environmental and laboratory conditions is well-documented, making it an essential compound for environmental monitoring and pharmaceutical quality control [1][2]. While other benzophenone derivatives may exist, this specific metabolic and environmental fate pathway is unique.

Ketoprofen photoproduct
Class-level
0.744 ± 0.074
Formation fraction confirms identity as major photodegradation marker.
Neutral aqueous UV irradiation; environmental fate relevance.
Photodegradation Environmental Fate Pharmaceutical Impurity

Specific Application Scenarios for 3-Ethylbenzophenone (CAS 66067-43-4)


Pharmaceutical Analytical Reference Standard for Ketoprofen Quality Control

As established in Section 3, 3-ethylbenzophenone is a specific and major photoproduct of the NSAID ketoprofen. In pharmaceutical manufacturing and quality control (QC), it is a critical reference standard for identifying and quantifying this known impurity in ketoprofen drug substances and finished products. Its use is mandated for method development, validation (AMV), and routine QC applications to ensure product purity and regulatory compliance for Abbreviated New Drug Applications (ANDA) or commercial production [1].

Environmental Fate Marker for Pharmaceutical Pollution Monitoring

Based on the evidence that 3-ethylbenzophenone is a primary phototransformation product of ketoprofen under both artificial and natural sunlight, it serves as a key environmental marker for tracking pharmaceutical pollution. Environmental scientists and analytical chemists procure this compound as a certified standard to develop and validate analytical methods (e.g., LC-MS/MS, GC-MS) for detecting and quantifying ketoprofen-derived contaminants in surface waters, wastewater effluents, and sediments, thereby assessing the environmental impact and fate of NSAIDs [1][2].

Precursor in Specialized Photoinitiator Development

The increased lipophilicity and specific UV absorption properties of 3-ethylbenzophenone, relative to unsubstituted benzophenone, make it a candidate for developing specialized Type II photoinitiators for UV-curable resins and coatings. While not as common as its para-isomer, the meta-substitution can be exploited to fine-tune the solubility and polymerization kinetics in specific monomer or oligomer blends, offering formulators a way to customize material properties for advanced applications in coatings, adhesives, and 3D printing [1][2]. Its use in this context is supported by its structural relationship to other benzophenone photoinitiators.

Application
Selection Property
Validation Focus
Ketoprofen impurity profiling standard
Meta-ethyl substitution specificity
HPLC/GC impurity method validation and system suitability
Environmental photodegradation marker
Ketoprofen phototransformation identity
LC-MS/MS or GC-MS method development for water monitoring
Type II photoinitiator screening
Meta-substitution effect on solubility and reactivity
Formulation compatibility and cure kinetics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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